Methyl 2-methyl-2-phenylpropanoate
Overview
Description
Methyl 2-methyl-2-phenylpropanoate is an organic compound with the molecular formula C11H14O2. It is an ester derived from 2-methyl-2-phenylpropanoic acid and methanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-2-phenylpropanoate can be synthesized through the esterification of 2-methyl-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can hydrolyze back to 2-methyl-2-phenylpropanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: 2-methyl-2-phenylpropanoic acid and methanol.
Reduction: 2-methyl-2-phenylpropanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-phenylpropanoate involves its interaction with various molecular targets depending on its application. For instance, in antimicrobial studies, it may disrupt microbial cell membranes or interfere with essential enzymes. The exact pathways and molecular targets can vary based on the specific biological context .
Comparison with Similar Compounds
Methyl 2-phenylpropanoate: Similar structure but lacks the additional methyl group, resulting in different reactivity and properties.
Ethyl 2-methyl-2-phenylpropanoate: An ethyl ester variant with slightly different physical and chemical properties.
2-methyl-2-phenylpropanoic acid: The parent acid of the ester, with different solubility and reactivity profiles
Uniqueness: Methyl 2-methyl-2-phenylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and physical properties. Its pleasant aroma and stability make it particularly valuable in the fragrance industry and as an intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-methyl-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYUUTUSPKOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206288 | |
Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57625-74-8 | |
Record name | Methyl α,α-dimethylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57625-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057625748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, alpha,alpha-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-methyl-2-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 2-methyl-2-phenylpropanoate formed in the context of this research?
A1: The research paper describes the formation of this compound during the photolysis of (2-methoxycarbonyl-2-phenylpropyl)cobaloxime []. This compound is generated as a "hydrogen-abstracted product" during the photochemical reaction []. This means that the starting material loses a hydrogen atom, and that hydrogen atom is replaced with a methyl group to form this compound.
Q2: Are there other products formed during this photolysis reaction?
A2: Yes, besides this compound, two other products are formed through a phenyl-migration mechanism: methyl 2-methylene-3-phenylpropanoate and methyl trans-2-methyl-3-phenylpropenoate []. This difference in product formation highlights the varied reactivity pathways available during this photolysis process.
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